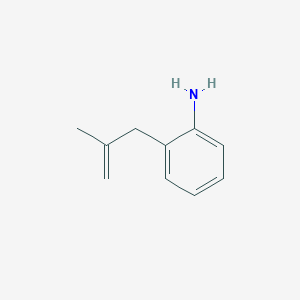

2-(2-Methylallyl)aniline

Description

Contextual Significance in Contemporary Synthetic Organic Chemistry

In the landscape of modern organic synthesis, there is a strong emphasis on the development of efficient and selective methods for the construction of complex molecular architectures. hku.hk The concept of atom economy, step economy, and the use of catalytic processes are central to this endeavor. 2-(2-Methylallyl)aniline fits well within this paradigm as its allylic and amine functionalities provide handles for a range of catalytic cyclization and functionalization reactions.

The synthesis of this compound itself can be achieved through several routes. One common method involves the aza-Claisen rearrangement of the corresponding N-allylaniline. acs.org Another approach is the coupling of a suitable aniline (B41778) precursor with a 2-methylallyl source. For instance, 2-iodonitrobenzene can be reacted with a 2-methylallyl Grignard reagent in the presence of a copper catalyst, followed by reduction of the nitro group to an amine. acs.orgnih.gov

The true significance of this compound lies in its utility as a versatile intermediate. It serves as a key starting material for the synthesis of various heterocyclic compounds, which are prevalent in biologically active molecules. researchgate.net For example, it can be a precursor for creating substituted indoles, a core structure in many pharmaceuticals. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively used to transform o-allylanilines into valuable indole (B1671886) derivatives. researchgate.netacs.org

The following table provides a summary of key synthetic parameters for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | acs.orgbldpharm.com |

| Molecular Weight | 147.22 g/mol | bldpharm.com |

| CAS Number | 59816-87-4 | bldpharm.com |

Overview of Research Foci for Allylaniline Structural Frameworks

Research involving allylaniline structural frameworks, including this compound, is diverse and multifaceted. A major focus is on the development of novel catalytic methodologies to exploit the inherent reactivity of the allyl and amine groups. These efforts are largely directed towards the synthesis of complex nitrogen-containing heterocycles.

One significant area of research is intramolecular cyclization reactions . Palladium-catalyzed processes are prominent in this domain, enabling the synthesis of various fused heterocyclic systems. For example, intramolecular Pd-catalyzed alkene carboamination reactions of N-functionalized this compound derivatives have been shown to produce substituted tetrahydroindoloisoquinolines. acs.orgnih.gov These reactions proceed through a cascade of steps, often creating multiple new bonds and stereocenters in a single operation, which is highly desirable in modern synthesis. umich.edu

Another key research direction is the difunctionalization of the allyl group . This involves the simultaneous addition of two different functional groups across the double bond. For instance, radical-mediated processes, often initiated by photoredox catalysis, can be used to achieve carboamination and dearomatization of arylsulfonyl-o-allylanilines, leading to indoline-fused heterocycles. researchgate.net

The development of enantioselective transformations is also a critical research focus. Given the biological importance of chiral molecules, methods that can control the stereochemical outcome of reactions involving allylanilines are of high value. This often involves the use of chiral catalysts or auxiliaries to induce asymmetry in the cyclization or functionalization steps.

Furthermore, the exploration of different catalytic systems beyond palladium is an active area of investigation. Catalysts based on other transition metals like rhodium and gold have also been employed in reactions involving allylanilines, offering alternative reactivity and selectivity profiles. umich.edumedchemexpress.comrsc.org

The table below highlights some of the key research areas and the types of compounds synthesized from allylaniline frameworks:

| Research Focus | Reaction Type | Resulting Structures | Key Catalysts/Reagents |

| Intramolecular Cyclization | Palladium-Catalyzed Carboamination | Tetrahydroindoloisoquinolines | Pd catalysts acs.orgnih.gov |

| Intramolecular Cyclization | Palladium-Catalyzed Aerobic Cycloisomerization | Substituted Indoles | Pd(OAc)₂, O₂ researchgate.net |

| Radical-Mediated Cyclization | Photoredox Catalysis | Indoline-Fused Heterocycles | Photoredox catalysts researchgate.net |

| Rearrangement & Cyclization | Thermal/Acid-Catalyzed | Indolines, Propenylanilines | Zinc Chloride researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZJKGEVPCMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylallyl Aniline

Direct Alkylation Approaches

Direct alkylation of aniline (B41778) presents a straightforward route to introduce the 2-methylallyl group. This typically involves the reaction of aniline with a suitable 2-methylallyl electrophile.

Nucleophilic Substitution Strategies Utilizing 2-Methylallyl Halides

The direct N-alkylation of aniline with 2-methylallyl halides, such as 2-methylallyl chloride or bromide, is a common approach. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of the allylic halide. However, these reactions are often plagued by a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products. Polysubstitution is a significant side reaction due to the increased nucleophilicity of the initially formed secondary amine compared to the starting primary amine.

To mitigate overalkylation, reaction conditions can be carefully controlled. This includes using a large excess of the aniline, controlling the reaction temperature, and choosing an appropriate solvent. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

Recent advancements have focused on the use of catalytic systems to improve the selectivity of N-alkylation. For instance, palladium-mediated oxidation of primary amines to imines, followed by aniline addition, has been explored for the alkylation of anilines, offering high atom economy. organic-chemistry.org Another approach involves the use of copper-catalyzed cross-coupling reactions of anilines with alkylboronic acids. organic-chemistry.org While not specifically detailed for 2-(2-methylallyl)aniline, these modern methods highlight the ongoing efforts to achieve selective mono-N-alkylation of anilines.

Reductive Amination Routes

Reductive amination provides a more controlled and often higher-yielding pathway to this compound, starting from a nitroarene precursor. This two-step sequence involves the initial synthesis of a nitro-substituted intermediate followed by the reduction of the nitro group.

Conversion from 2-(2-Methylallyl)nitrobenzene Precursors

The key precursor for this route is 1-(2-methylallyl)-2-nitrobenzene. This intermediate can be synthesized through various methods, such as the nucleophilic aromatic substitution of a suitable ortho-nitro-substituted benzene (B151609) with a 2-methylallyl nucleophile.

Once 1-(2-methylallyl)-2-nitrobenzene is obtained, the synthesis of this compound is achieved through the reduction of the nitro group. A documented method for this transformation involves the use of zinc powder in the presence of acetic acid in an ethanol (B145695) solvent at room temperature. lookchem.com This classical reduction method is effective and proceeds under mild conditions with a reported yield of 70%. lookchem.com

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1-(2-methylallyl)-2-nitrobenzene | Zinc, Acetic Acid | Ethanol | 20 °C | 1h | 70.0% | lookchem.com |

This approach offers excellent regioselectivity as the position of the 2-methylallyl group is predetermined by the structure of the nitro-precursor.

Catalytic Hydrogenation Protocols for Nitro Group Reduction

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. aidic.it

The catalytic hydrogenation of 1-(2-methylallyl)-2-nitrobenzene would proceed under a hydrogen atmosphere, with the choice of catalyst and solvent influencing the reaction's efficiency and selectivity. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions and is often used in alcoholic solvents like ethanol or methanol. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete conversion and high yields. aidic.itresearchgate.net

A significant advantage of catalytic hydrogenation is its clean nature, as the only byproduct is water. This method is also highly chemoselective, as the nitro group is generally reduced in preference to other functional groups, such as the alkene in the 2-methylallyl substituent.

| Catalyst | Hydrogen Source | Typical Solvents | Advantages |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | High efficiency, good selectivity, clean byproducts |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Effective for a wide range of substrates |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Cost-effective, highly active |

Rearrangement-Based Synthetic Pathways

Rearrangement reactions, particularly sigmatropic rearrangements, offer a powerful tool for the synthesis of ortho-substituted anilines with a high degree of regioselectivity. The Claisen rearrangement is a prominent example of such a transformation. wikipedia.orgpurechemistry.orgmasterorganicchemistry.com

The aromatic Claisen rearrangement involves the lookchem.comlookchem.com-sigmatropic rearrangement of an allyl aryl ether. wikipedia.org In the context of synthesizing this compound, the starting material would be a 2-methylallyl phenyl ether. Upon heating, this ether undergoes a concerted rearrangement to form an intermediate which then tautomerizes to the more stable aromatic product, 2-(2-methylallyl)phenol. wikipedia.org

While the direct product of the Claisen rearrangement of an allyl phenyl ether is a phenol, this strategy can be adapted for the synthesis of anilines. One approach involves performing the Claisen rearrangement on an N-(2-methylallyl)aniline derivative. The aza-Claisen rearrangement, a nitrogen-analogue of the Claisen rearrangement, would involve the lookchem.comlookchem.com-sigmatropic rearrangement of an N-allyl aniline derivative to afford the ortho-allylated aniline. princeton.edu This reaction can be catalyzed by Lewis acids to proceed at lower temperatures. princeton.edu

Another potential route involves the Overman rearrangement, which is a lookchem.comlookchem.com-sigmatropic rearrangement of allylic imidates to allylic amides. This could be envisioned as part of a multi-step synthesis to introduce the desired functionality.

These rearrangement-based methods are particularly valuable for their ability to form carbon-carbon bonds at the ortho position of the aniline ring with high predictability and stereocontrol. princeton.edu

Aza-Claisen Rearrangement as a Key Step

The Aza-Claisen rearrangement, a powerful tool for carbon-carbon bond formation, stands as a prominent method for the synthesis of ortho-allylated anilines, including this compound. This pericyclic reaction involves the wikibooks.orgwikibooks.org-sigmatropic rearrangement of an N-allyl aniline derivative to afford the corresponding ortho-substituted product. The reaction can be induced thermally or catalyzed by Lewis acids, with the latter often allowing for milder reaction conditions and improved yields. researchgate.netprinceton.edutcichemicals.com

The thermal Aza-Claisen rearrangement of N-(2-methylallyl)aniline typically requires high temperatures to proceed efficiently. The reaction involves heating the substrate in a high-boiling solvent, leading to the formation of this compound. Lewis acid catalysis, on the other hand, can significantly lower the activation energy of the rearrangement. Various Lewis acids, such as zinc chloride and boron trifluoride etherate, have been employed to promote this transformation, often resulting in higher yields and cleaner reactions. researchgate.netresearchgate.net

Table 1: Aza-Claisen Rearrangement of N-allylanilines

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-allylaniline | BF3·OEt2, microwave | 2-allylaniline (B3051291) | Moderate | researchgate.net |

| N-allylindolines | ZnCl2, DMF | 7-allylindolines | Good | researchgate.net |

| N-prenylated naphthylamines | On-water | ortho-prenylated naphthylamines | - | rsc.org |

Mechanistic Aspects of Aza-Claisen Transformations

The Aza-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. wikipedia.orgunacademy.com This wikibooks.orgwikibooks.org-sigmatropic shift involves the simultaneous breaking of a carbon-nitrogen bond and the formation of a carbon-carbon bond at the ortho position of the aniline ring. The aromaticity of the benzene ring is temporarily disrupted during the formation of a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic product. wikipedia.org

The use of Lewis acids facilitates the rearrangement by coordinating to the nitrogen atom of the N-allylaniline. This coordination increases the positive charge on the nitrogen, thereby weakening the C-N bond and lowering the activation energy for the sigmatropic shift. princeton.edu Computational studies have supported the concerted nature of this rearrangement, highlighting the highly ordered transition state.

Exploration of Related Intramolecular Rearrangements

Besides the Aza-Claisen rearrangement, other intramolecular rearrangements can be considered for the synthesis of ortho-substituted anilines, although they are less commonly employed for the direct synthesis of this compound.

The Cope rearrangement , another wikibooks.orgwikibooks.org-sigmatropic reaction, involves the rearrangement of 1,5-dienes. masterorganicchemistry.comorganic-chemistry.orgnrochemistry.com While not directly applicable to N-allylanilines, its principles are closely related to the Aza-Claisen rearrangement.

The Sommelet-Hauser rearrangement is a wikibooks.orgscilit.com-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) salts. wikibooks.orgwikipedia.orgchemistry-reaction.comdrugfuture.com This reaction, typically mediated by a strong base like sodium amide, results in the formation of an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.org Although it involves ortho-alkylation, the starting materials and reaction conditions differ significantly from those required for the synthesis of this compound from aniline.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of carbon-carbon bonds, offering an alternative route to this compound. These methods typically involve the reaction of an ortho-haloaniline or a related derivative with a suitable 2-methylallyl organometallic reagent.

Palladium-Catalyzed Coupling Reactions for (2-Methylallyl)aryl Linkages

Palladium catalysts, in combination with various ligands, can effectively catalyze the coupling of anilines with allylic partners. Direct C-H allylation of tertiary anilines at the ortho position has been achieved using palladium catalysis. scilit.comresearchgate.netnih.govacs.org This approach, however, often requires a directing group on the aniline nitrogen to achieve high regioselectivity. For primary anilines, direct ortho-C-H functionalization without protection of the amino group remains a challenge due to the competing N-arylation (Buchwald-Hartwig amination). nih.gov

A more common strategy involves the cross-coupling of an ortho-haloaniline with a 2-methylallyl metallic reagent. Several named cross-coupling reactions are suitable for this purpose.

Utilisation of Boronic Acids and Related Organometallic Reagents

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this would entail the reaction of an ortho-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) with a 2-methylallylboronic acid or its ester. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Table 2: Suzuki-Miyaura Coupling of ortho-haloanilines

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromoaniline | Arylboronic acid | Pd(dppf)Cl2 / K2CO3 | 2-arylaniline | Variable | General Method |

| 2-chloro-5-bromoaniline | Heteroaryl boronic acid | Pd(Xantphos)Cl2 | Coupled product | Good | General Method |

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide. wikipedia.org The synthesis of this compound via this method would involve the reaction of an ortho-haloaniline with a 2-methylallyltin reagent, such as 2-methylallyltributylstannane, in the presence of a palladium catalyst. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgchem-station.com To synthesize this compound, an ortho-haloaniline would be reacted with a (2-methylallyl)zinc halide. wikipedia.org

Table 3: Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation

| Coupling Reaction | Aniline Derivative | Organometallic Reagent | Catalyst | General Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | ortho-haloaniline | 2-methylallylboronic ester | Palladium(0) | This compound | General Method |

| Stille | ortho-haloaniline | 2-methylallyltributylstannane | Palladium(0) | This compound | wikipedia.org |

| Negishi | ortho-haloaniline | (2-methylallyl)zinc halide | Palladium(0) or Nickel(0) | This compound | wikipedia.orgorganic-chemistry.org |

Radical Mediated Synthetic Procedures

Radical-mediated reactions offer an alternative approach to the synthesis of substituted anilines, although specific examples for the direct synthesis of this compound are less documented. These reactions often involve the generation of a radical species that can then react with the aniline derivative.

Photochemical methods, for instance, can be employed to generate radicals under mild conditions. nih.govrsc.org The photochemical synthesis of aniline derivatives has been explored, but direct application to the synthesis of this compound is not well-established. researchgate.net Radical-mediated dearomatization of ortho-allylanilines has been reported, suggesting the possibility of radical pathways involving these substrates.

Further research is required to develop efficient and selective radical-mediated methods for the synthesis of this compound.

Peroxide-Induced Radical Carbonylation of N-(2-Methylallyl)benzamides

While a direct, documented procedure for the peroxide-induced radical carbonylation of N-(2-methylallyl)benzamides to yield this compound is not extensively reported in the reviewed literature, a plausible synthetic pathway can be proposed based on established principles of radical chemistry and related transformations. This hypothetical methodology leverages the generation of radical intermediates from peroxide initiators to induce a carbonylation and subsequent cyclization cascade, ultimately leading to the formation of nitrogen-containing heterocyclic structures. A subsequent deprotection or rearrangement step would be necessary to afford the target aniline.

The proposed reaction would likely commence with the homolytic cleavage of a peroxide initiator, such as di-tert-butyl peroxide (DTBP), upon heating. This generates highly reactive tert-butoxy (B1229062) radicals. These radicals can then abstract a hydrogen atom from a suitable position on the N-(2-methylallyl)benzamide substrate to initiate a radical cascade.

A key challenge in directing this reaction towards the synthesis of this compound lies in controlling the regioselectivity of the radical attack and the subsequent carbonylation and cyclization steps. Related studies on the radical cyclization of N-allylbenzamides have demonstrated the formation of isoquinolinedione structures. It is conceivable that under specific conditions, manipulation of the reaction pathway could lead to intermediates that, upon further transformation, yield the desired aniline derivative.

Detailed Research Findings

Research into radical reactions of substrates similar to N-(2-methylallyl)benzamide has primarily focused on cyclization reactions to form heterocyclic compounds. For instance, the use of radical initiators can trigger an intramolecular cyclization of the allyl group onto the aromatic ring of the benzamide (B126) moiety. The introduction of carbon monoxide (CO) into such a reaction system could theoretically intercept radical intermediates, leading to the incorporation of a carbonyl group.

The general mechanism for peroxide-initiated radical reactions involves the generation of radicals that can participate in addition, abstraction, and cyclization reactions. In the context of N-(2-methylallyl)benzamide, the initial radical formation would likely be followed by an intramolecular addition of the generated radical to the double bond of the methylallyl group. The subsequent steps would be crucial in determining the final product.

A proposed reaction scheme is outlined below:

Initiation: Thermal decomposition of a peroxide initiator (e.g., DTBP) to generate tert-butoxy radicals.

Radical Formation: Abstraction of a hydrogen atom from the N-(2-methylallyl)benzamide by the tert-butoxy radical.

Carbonylation: The resulting radical intermediate reacts with carbon monoxide to form an acyl radical.

Cyclization: Intramolecular cyclization of the acyl radical onto the aromatic ring.

Rearomatization/Further Reaction: The cyclized intermediate would need to undergo rearomatization and subsequent chemical modification to yield this compound.

Successful implementation of this methodology would depend on careful optimization of reaction parameters such as the choice of peroxide initiator, solvent, temperature, and pressure of carbon monoxide.

Data on Related Radical Cyclizations

While specific data for the target reaction is unavailable, the following table presents typical conditions and outcomes for related radical cyclizations of N-allyl amides, which can serve as a starting point for developing the proposed synthesis.

| Substrate | Radical Initiator | Reagents | Solvent | Temperature (°C) | Product Type | Yield (%) |

| N-allylbenzamide | DTBP | - | Benzene | 140 | Isoquinolinedione | 65 |

| N-(2-chloroallyl)benzamide | AIBN | Bu3SnH | Toluene | 80 | Methyleneisoquinolinedione | 78 |

| N-allyl-2-bromobenzamide | AIBN | Bu3SnH | Benzene | 80 | Isoquinolinedione | 85 |

Chemical Reactivity and Transformation Pathways of 2 2 Methylallyl Aniline

Intramolecular Cyclization Reactions

Palladium-Catalyzed Alkene Carboamination Reactions

A significant transformation pathway for derivatives of 2-(2-methylallyl)aniline involves intramolecular palladium-catalyzed alkene carboamination. This process enables the synthesis of fused polycyclic heterocycles by forming both a carbon-nitrogen and a carbon-carbon bond in a single reaction. nih.govnih.gov

Research has demonstrated that N-substituted derivatives of this compound are effective substrates for creating substituted tetrahydroindoloisoquinolines, a class of fused bicyclic heterocycles. acs.org The process begins with the synthesis of the precursor, N-(2-Bromobenzyl)-2-(2-methylallyl)aniline. This substrate is generated by coupling this compound with 2-bromobenzaldehyde. nih.govacs.org

When this precursor is subjected to palladium catalysis, it undergoes an intramolecular carboamination reaction to yield the tetrahydroindoloisoquinoline scaffold. acs.org This transformation is notable for its efficiency in building molecular complexity, generating two rings, a C-C bond, and a C-N bond in one step. acs.org The reaction has been shown to be tolerant of substituents on either of the aromatic rings. acs.org

Table 1: Palladium-Catalyzed Cyclization of N-(2-Bromobenzyl)-2-(2-methylallyl)aniline

| Substrate | Product | Catalyst/Reagents | Yield |

|---|---|---|---|

| N-(2-Bromobenzyl)-2-(2-methylallyl)aniline | 12-Methyl-5,6,11,11a-tetrahydro-4bH-indolo[2,1-a]isoquinoline | Pd₂(dba)₃, P(o-tol)₃, NaOᵗBu | 71% |

The mechanism of the palladium-catalyzed carboamination reaction dictates the stereochemistry of the resulting tetrahydroindoloisoquinoline product. The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by substitution with the aniline (B41778) nitrogen. nih.gov

The key bond-forming step is the syn-migratory insertion of the alkene into the palladium-nitrogen bond. nih.govnih.gov This aminopalladation step creates an alkylpalladium intermediate. The final step is a C-C bond-forming reductive elimination, which generates the product and regenerates the Pd(0) catalyst. nih.gov A model has been proposed that accounts for the observed product stereochemistry based on this mechanistic pathway. nih.govacs.org This process results in a net suprafacial addition of the aryl group and the nitrogen atom across the double bond of the methylallyl group. nih.gov

Photochemical Cyclization Processes

A comprehensive search of the scientific literature did not yield specific information regarding the photochemical cyclization processes of this compound for the formation of methylindoline scaffolds or its photosolvolysis and related photoinduced transformations. Research in this specific area concerning this particular compound is not currently available in published studies.

Compound Index

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing substituted amines. This compound can serve as the amine component in these reactions, adding to various unsaturated substrates.

The primary amine group of this compound can participate in intermolecular hydroamination reactions with alkenes, alkynes, and allenes. These transformations are typically catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals. For instance, lanthanide salts have been shown to be effective catalysts for the intermolecular hydroamination of unactivated alkenes with anilines, generally yielding the corresponding Markovnikov addition products in good yields. organic-chemistry.org Similarly, gold(I) catalysts can facilitate the hydroamination of allenamides with aniline derivatives. scispace.com

In a typical reaction, this compound would react with a terminal alkene in the presence of a suitable catalyst to yield a secondary amine. The regiochemical outcome of the reaction is highly dependent on the catalytic system employed.

Table 1: Catalytic Systems for Intermolecular Hydroamination with Anilines

| Catalyst System | Substrate | Regioselectivity | Reference |

| Lanthanide Salts (e.g., Pr(OTf)₃) | Unactivated Alkenes | Markovnikov | organic-chemistry.org |

| Cationic Au(I) Salts | Allenamides | Markovnikov | scispace.com |

| Ru(cod)(2-methylallyl)₂ / Ligand | Vinylarenes | Anti-Markovnikov | acs.org |

The functionalization of unsaturated compounds through hydroamination with this compound can be controlled to achieve specific regiochemical and stereochemical outcomes. The choice of catalyst is paramount in directing the addition to either the terminal (anti-Markovnikov) or internal (Markovnikov) position of the alkene or alkyne. While early transition metals and lanthanide catalysts often favor Markovnikov addition, late transition metals like rhodium and ruthenium can promote anti-Markovnikov selectivity. organic-chemistry.orgacs.org

For example, a ruthenium-catalyzed process has been reported for the anti-Markovnikov hydroamination of vinylarenes with secondary amines. acs.org By analogy, applying such a system to this compound and an alkyne substrate would be expected to yield the corresponding anti-Markovnikov enamines. The steric bulk of the this compound substrate can also play a role in influencing the selectivity of the transformation.

Functionalization of the Allyl Moiety

The isopropenyl group in this compound is an electron-rich alkene, making it susceptible to a variety of addition and redox reactions.

The double bond of the 2-methylallyl group readily undergoes electrophilic addition reactions. In these reactions, the π electrons of the alkene act as a nucleophile, attacking an electrophilic species. chemistrysteps.compressbooks.pub A classic example is the addition of hydrogen halides (e.g., HBr). The mechanism proceeds through the formation of the most stable carbocation intermediate. libretexts.orglibretexts.org In the case of this compound, protonation of the double bond leads to a stable tertiary carbocation, resulting in the Markovnikov addition product. pressbooks.pub

Reaction Mechanism: Electrophilic Addition of HBr

Electrophilic Attack: The π bond of the isopropenyl group attacks the hydrogen of HBr, forming a C-H bond and a tertiary carbocation intermediate.

Nucleophilic Attack: The bromide anion (Br⁻) acts as a nucleophile, attacking the electrophilic carbocation to form the final C-Br bond. libretexts.org

Nucleophilic additions to the alkene are less common as they require the presence of strong electron-withdrawing groups to activate the double bond, which are absent in this molecule.

The isopropenyl substituent can be transformed into a variety of other functional groups through oxidative and reductive processes common to alkenes.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup can cleave the double bond to yield a ketone (2-aminophenyl acetone) and formaldehyde.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the alkene into a vicinal diol.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide.

Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) will reduce the alkene to an isobutyl group, yielding 2-isobutylaniline, without affecting the aromatic ring under standard conditions.

Table 2: Potential Transformations of the Isopropenyl Group

| Reaction Type | Reagents | Expected Product Functional Group |

| Reduction | H₂, Pd/C | Isobutyl |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Vicinal Diol |

| Epoxidation | m-CPBA | Epoxide |

| Ozonolysis | 1. O₃, 2. Zn/H₂O | Ketone |

Reactions Involving the Amine Nitrogen

The primary amine group in this compound behaves as a typical aromatic amine, exhibiting both nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom. byjus.com

Key reactions involving the amine nitrogen include:

Acylation: The amine reacts readily with acyl chlorides or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-aryl amide. This transformation is often employed to protect the amine group or to reduce its activating effect in electrophilic aromatic substitution reactions. libretexts.org

Alkylation: As a nucleophile, the amine can react with alkyl halides to form secondary and tertiary amines, although polyalkylation can be difficult to control.

Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures, converts the primary amine into an arenediazonium salt. libretexts.org This intermediate is highly valuable in synthesis, as the diazonio group can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in Sandmeyer or related reactions.

Oxidation: Aromatic amines can be oxidized by various reagents, but these reactions can be complex and may lead to the formation of polymeric materials or a mixture of products. mdpi.com

The basicity of the aniline nitrogen allows it to react with acids to form anilinium salts. This property is a key consideration in many reactions, as protonation of the amine deactivates the aromatic ring towards electrophilic substitution. chemistrysteps.com

Acylation and Sulfonylation for N-Substituted Derivatives

The primary amino group of this compound serves as a reactive site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions to form N-substituted derivatives. These reactions are fundamental in synthetic chemistry for protecting the amino group, modifying the compound's electronic properties, and introducing new functional moieties.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base like pyridine. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product, an amide. For instance, reaction with acetyl chloride would yield N-(2-(2-methylallyl)phenyl)acetamide. This transformation is crucial as the resulting amide group is less activating towards the aromatic ring compared to the amino group, which can be exploited to control subsequent reactions. libretexts.org A general scheme for this reaction is presented below.

Sulfonylation: Similarly, sulfonylation occurs when this compound reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide, a key functional group in many pharmaceutical compounds. semanticscholar.org The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Modern methods have also been developed for the sulfonylation of anilines using sulfinate salts under mild, photoredox-catalyzed conditions, which could be applicable to this compound. chemistryviews.orgrsc.org

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent | Catalyst/Base | Typical Product |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(2-(2-methylallyl)phenyl)acetamide |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine | N-(2-(2-methylallyl)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(2-(2-methylallyl)phenyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Sodium sulfinate, Oxidant | Photoredox catalyst | Corresponding sulfonamide |

Schiff Base Formation and Subsequent Reactivity

This compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comnanobioletters.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nanobioletters.com

The formation of the imine is typically catalyzed by acid and is a reversible process. The reaction can be driven to completion by removing the water formed, often through azeotropic distillation. The steric hindrance from the ortho-2-methylallyl group might influence the rate of formation but generally does not prevent the reaction. Schiff bases derived from aniline derivatives are significant due to their wide range of applications, including their use as ligands in coordination chemistry and as intermediates in the synthesis of various biologically active compounds. nanobioletters.cominternationaljournalcorner.com

The general reaction is as follows: this compound + Aldehyde/Ketone ⇌ N-(Aryl/Alkylidene)-2-(2-methylallyl)aniline (Schiff Base) + H₂O

These Schiff bases are themselves versatile intermediates. The imine bond can be reduced to form secondary amines or be subjected to nucleophilic attack at the imine carbon, allowing for further functionalization.

Electrophilic Aromatic Substitution on the Aniline Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group. byjus.com This high reactivity, however, can sometimes lead to challenges such as over-substitution and lack of regioselectivity. libretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com

For example, the reaction of aniline with bromine water at room temperature results in the immediate formation of a white precipitate of 2,4,6-tribromoaniline. byjus.com Given the activated nature of this compound, similar high reactivity and potential for multiple substitutions are expected.

Directing Group Effects of the Alkyl and Amino Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the two substituents already present: the amino group (-NH₂) and the 2-methylallyl group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. chemistrysteps.com Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, significantly increasing the electron density at the positions ortho and para to it (positions 4 and 6). youtube.com

2-Methylallyl Group: This alkyl group is a weakly activating, ortho-, para-directing group through an inductive effect, where it donates electron density to the ring.

The powerful resonance effect of the amino group dominates the directing influence. Therefore, incoming electrophiles will be strongly directed to the para position (position 4) and the remaining ortho position (position 6). Steric hindrance from the bulky 2-methylallyl group at position 2 may slightly disfavor substitution at the adjacent position 3 and could make the electronically favored position 6 more sterically accessible than in some other ortho-substituted anilines. The primary sites of attack for an electrophile (E⁺) are summarized in the table below.

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| 3 | Meta to -NH₂ | Adjacent to bulky alkyl group | Low |

| 4 | Para to -NH₂ (highly activated) | Low | High (Major Product) |

| 5 | Meta to -NH₂ | Moderate | Low |

| 6 | Ortho to -NH₂ (highly activated) | Low | High (Potential Co-product) |

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH₃⁺). doubtnut.comdoubtnut.com The anilinium ion is a deactivating, meta-directing group. doubtnut.com This can lead to the formation of a significant amount of the meta-substituted product, complicating the reaction outcome. byjus.com

Controlled Functionalization Strategies

To overcome the challenges of over-reactivity and to achieve selective functionalization of the aniline ring, several control strategies can be employed.

A primary strategy involves the temporary "protection" of the amino group via acylation, as described in section 3.4.1. Converting the -NH₂ group to an acetamido group (-NHCOCH₃) has two key benefits:

Moderation of Reactivity: The acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This helps to prevent multiple substitutions. For example, direct bromination of aniline yields the tri-bromo product, whereas bromination of acetanilide (B955) can be controlled to yield the mono-bromo (primarily para) product. youtube.com

Increased Steric Hindrance: The bulkier acetamido group enhances the steric hindrance around the ortho positions, further favoring substitution at the less hindered para position (position 4).

After the electrophilic substitution reaction is completed, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired ortho- and para-substituted this compound derivative. libretexts.org

Another approach involves carefully controlling the reaction conditions. For instance, in sulfonylation, reacting aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. byjus.com Similar control over reaction temperature and reagents can be applied to favor specific isomers in other electrophilic substitution reactions.

Mechanistic Investigations of Reactions Involving 2 2 Methylallyl Aniline Systems

Elucidation of Palladium-Catalyzed Cycloamination Mechanisms

Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds. The intramolecular cycloamination of 2-(2-methylallyl)aniline and related systems to form nitrogen-containing heterocycles is of significant interest. Understanding the mechanism of such reactions is crucial for catalyst design and reaction optimization. The process is generally believed to proceed through a series of organopalladium intermediates, involving key steps of C-H activation and C-N bond formation. nih.gov

The catalytic cycle of palladium-catalyzed amination reactions is complex, involving various palladium oxidation states (Pd(0), Pd(II), and sometimes Pd(IV)). In the context of cycloamination, a key proposed intermediate is a palladium(II) species that enables the crucial bond-forming steps. While direct characterization of intermediates in the specific cycloamination of this compound is scarce, mechanistic studies on related palladium-catalyzed allylic and hydroamination reactions provide significant insights.

One proposed pathway involves the formation of a η³-allyl palladium complex. In related systems, such as the palladium-catalyzed hydroamination of vinylarenes with anilines, η³-arylethyl diphosphine palladium triflate complexes have been identified as the resting state of the catalytic cycle. berkeley.edu These complexes can be isolated and characterized, and their reaction with anilines demonstrates the formation of the C-N bond via external attack of the amine on the η³-allyl ligand. berkeley.edu

Another critical intermediate class is the Pd(amido) complex. In the widely studied Buchwald-Hartwig amination, the catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of a palladium amido complex upon reaction with the amine in the presence of a base. This intermediate then undergoes reductive elimination to form the C-N bond. In intramolecular variants like cycloamination, a related sequence is plausible, where an intramolecularly coordinated aniline (B41778) nitrogen forms a Pd(amido) species, which then reacts with the appended allyl group.

High-valent palladium intermediates (Pd(III) and Pd(IV)) have also been proposed in related allylic amination reactions. illinois.edu For instance, the oxidation of (MeN4)PdII(η³-allyl) complexes can generate detectable PdIII(allyl) species, and the subsequent C-N bond formation is proposed to occur from a Pd(IV) intermediate. illinois.edu This suggests that the precise nature of the key organopalladium intermediate can be highly dependent on the ligand system and reaction conditions.

Table 1: Proposed Intermediates in Palladium-Catalyzed Amination Reactions

| Intermediate Type | Proposed Role | Characterization Methods (in related systems) |

|---|---|---|

| Pd(II)(η³-allyl) Complex | Resting state; activated for nucleophilic attack | NMR Spectroscopy, X-ray Crystallography |

| Pd(II)(amido) Complex | Precursor to C-N reductive elimination | Inferred from kinetic studies; isolation in related systems |

| Pd(IV) Intermediate | Intermediate for C-N bond formation via reductive elimination | Trapping experiments; computational studies; isolation in stabilizing ligand systems |

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for analyzing the transition states of complex organometallic reactions. For palladium-catalyzed cycloamination, the key bond-forming steps are the formation of the C-N bond and, in some pathways, a C(sp³)-C(sp³) bond.

In a typical intramolecular C-N bond formation step proceeding from a palladium amido complex, the transition state involves the nucleophilic nitrogen atom attacking a palladium-activated carbon. DFT calculations on related palladium-catalyzed dearomatization reactions have been used to investigate the reductive elimination step, which is crucial for C-C bond formation. nih.gov These studies help in understanding the energetics and geometries of the transition states, revealing, for example, that reductive elimination from a (η³-allylnaphthalene)(η¹-allyl)Pd complex is a key step. nih.gov

For the cycloamination of an allylaniline, two main mechanistic pathways for the C-N bond-forming step are often considered:

Wacker-type Aminopalladation: The coordinated alkene of the allyl group is attacked by the intramolecular aniline nitrogen. This forms a Pd(alkyl) species.

Reductive Elimination: From a Pd(alkyl)(amido) intermediate, a C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

DFT studies on related palladium-catalyzed allylic amination reactions have been employed to understand the origin of regioselectivity, which is determined by the relative energies of the transition states for nucleophilic attack at different positions of the π-allyl intermediate. researchgate.net These computational models provide critical data on activation energies, bond lengths, and angles at the transition state, offering a detailed picture of the bond-forming event. For example, in the palladium-catalyzed lactamization of N-protected ω-amino acids, a concerted metalation-deprotonation (CMD) mechanism is often invoked for the initial C-H activation step, and the subsequent C-N bond formation proceeds via reductive elimination. nih.gov

Mechanisms of Photochemical Transformations of Allylanilines

The photochemistry of anilines and their derivatives is characterized by a rich array of excited-state processes, including intersystem crossing, fluorescence, and bond cleavage. The presence of an allyl group introduces additional reactive pathways, such as photocyclization, driven by interactions between the amino group and the π-system of the double bond.

In molecules like this compound, the spatial proximity of the N-H bond and the allyl group's C=C double bond allows for a significant intramolecular NH/π interaction. This non-covalent interaction, where the hydrogen atom of the amino group interacts with the electron cloud of the π-bond, plays a crucial role in both the ground-state conformation and the excited-state reactivity.

Spectroscopic studies on 2-allylaniline (B3051291) derivatives have demonstrated the formation of an intramolecular ground-state complex due to this NH/π interaction. nih.gov This complex can absorb light at longer wavelengths compared to model compounds lacking this interaction, leading to the formation of a corresponding excited-state complex. nih.gov The existence of such interactions is energetically favorable and can be characterized by quantum calculations. nih.gov

Upon photoexcitation, this pre-organization of the molecule facilitates specific photochemical reactions. For instance, 2-allylaniline-like compounds undergo photocyclization to form lilolidines. nih.gov The NH/π interaction is believed to guide the molecule into a favorable geometry for cyclization in the excited state. Interestingly, in studies of aniline homoclusters, N-H---π interactions have been shown to destabilize the N-H dissociation channel, which is a common photochemical pathway for the aniline monomer. nih.gov This suggests that the NH/π interaction in this compound could similarly disfavor N-H cleavage and promote alternative pathways like cyclization.

Table 2: Spectroscopic Evidence for NH/π Interactions in Allylaniline Derivatives

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| UV-Vis Absorption | Red-shifted absorption band (330-340 nm) | Formation of a ground-state intramolecular NH/π complex | nih.gov |

| Fluorescence Emission | Red-shifted emission (420 nm) from the complex | Emission from the excited-state NH/π complex (exciplex) | nih.gov |

| Computational (DFT) | Calculated stable conformer with close NH and π proximity | Theoretical confirmation of a stabilizing ground-state interaction | nih.gov |

Time-resolved spectroscopic techniques are powerful tools for mapping the deactivation pathways of photoexcited molecules. Techniques like femtosecond transient absorption spectroscopy allow for the direct observation of short-lived excited states and the measurement of their decay kinetics.

Studies on aniline and its clusters have revealed complex excited-state dynamics. nih.govdtic.mil Upon UV excitation, the initially prepared Franck-Condon state can relax through several channels. A key pathway for many heteroaromatic compounds involves a repulsive ¹πσ* potential energy surface, which can lead to N-H bond dissociation or facilitate internal conversion back to the ground state via a conical intersection. chemrxiv.org

For allylaniline systems, the excited state formed after light absorption (the NH/π excited complex or exciplex) can decay through fluorescence or by proceeding along a reactive pathway. The photocyclization reaction is one such pathway. Kinetic studies can determine the rates of these competing processes (e.g., fluorescence lifetime vs. reaction quantum yield). Phase-modulation fluorescence spectroscopy has been used to analyze excited-state reactions in related systems, allowing for the determination of the lifetimes of both the initially excited species and the reaction product. nih.gov While specific femtosecond studies on this compound are not widely reported, the established photophysics of aniline and its derivatives provides a solid framework for understanding its likely excited-state behavior. The interplay between the ¹ππ* state (localized on the aniline ring) and the intramolecular exciplex state, stabilized by the NH/π interaction, would govern the ultimate photochemical outcome.

Detailed Studies on Hydroamination Mechanisms

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. The intramolecular hydroamination of this compound would lead to the formation of a substituted pyrrolidine, a common structural motif in pharmaceuticals. The reaction generally requires a catalyst, with mechanisms varying significantly depending on the metal used. wikipedia.orglibretexts.org

The mechanism for late transition metals, such as palladium, often involves two primary pathways:

Amine Activation: This pathway begins with the formation of a metal-amido (M-N) complex. The unsaturated C-C bond of the allyl group then inserts into the M-N bond. Subsequent protonolysis of the resulting metal-alkyl intermediate releases the cyclic amine product and regenerates the active catalyst. wikipedia.org

Alkene Activation: In this mechanism, the metal catalyst first coordinates to the alkene. This coordination activates the C=C bond towards nucleophilic attack by the amine. This attack can be either intramolecular (from the appended aniline) or intermolecular. frontiersin.org

For early transition metals (e.g., titanium, zirconium) and lanthanides, the mechanism typically proceeds through the formation of a metal-amido species. wikipedia.orglibretexts.org For primary aminoalkenes, this can involve the formation of a metal imido (M=N) species, which then undergoes a [2+2] cycloaddition with the alkene to form an azametallacyclobutane intermediate. This is followed by protonolysis to yield the product. libretexts.org

In the specific context of palladium-catalyzed hydroamination involving anilines, detailed mechanistic work on the addition of anilines to vinylarenes has shown that the reaction can proceed via migratory insertion of the vinylarene into a palladium hydride to form η³-arylethyl palladium complexes. berkeley.edu The C-N bond is then formed by the attack of aniline on this palladium-allyl type intermediate. This highlights that even within palladium catalysis, multiple detailed mechanistic routes can be operative depending on the precise substrate and reaction conditions.

Pathways Involving Metal-Amido Species

Metal-amido species are key intermediates in a variety of catalytic reactions, most notably in hydroamination reactions. In the context of this compound, the formation of a metal-amido complex is often the initial step in intramolecular cyclization processes. The general mechanism for hydroamination catalyzed by early transition metals, lanthanides, and some alkali or alkaline-earth metals involves the activation of the amine N-H bond.

The catalytic cycle typically begins with the reaction of the metal precursor with this compound to form a metal-amido complex, with the release of a proton. acs.orgnih.gov This step is often facilitated by the basicity of the ligands on the metal center. Once the metal-amido species is formed, the pendant allyl group can coordinate to the metal center. This is followed by the migratory insertion of the C=C double bond into the metal-nitrogen bond. nih.gov This insertion step is crucial as it forms the new carbon-nitrogen bond and creates a new metal-carbon bond. The regioselectivity of this insertion, determining the size of the resulting heterocyclic ring, is influenced by the steric and electronic properties of the catalyst and the substrate. Finally, protonolysis of the metal-carbon bond by another molecule of the aniline starting material or a proton source regenerates the active metal-amido catalyst and releases the cyclized product. wikipedia.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Formation of the metal-amido complex from this compound and the metal precatalyst. | Metal-amido species |

| 2 | Coordination of the pendant allyl group to the metal center. | Coordinated metal-amido complex |

| 3 | Migratory insertion of the alkene into the metal-nitrogen bond. | Metallocyclic intermediate |

| 4 | Protonolysis of the metal-carbon bond to release the product and regenerate the catalyst. | Cyclized product and regenerated metal-amido species |

Mechanistic Insights from Radical Chain Processes

While many reactions of this compound are catalyzed by metals, the potential for radical-mediated pathways should also be considered. The aniline moiety can be susceptible to oxidation to form a radical cation, and the allyl group can participate in radical addition reactions.

In the presence of a suitable initiator, a radical chain process could be initiated. For example, a radical initiator could abstract a hydrogen atom from the N-H group of this compound to generate an aminyl radical. This nitrogen-centered radical could then undergo an intramolecular addition to the pendant double bond. This cyclization would generate a carbon-centered radical, which could then propagate the chain by abstracting a hydrogen atom from another molecule of this compound. The regioselectivity of the radical cyclization would be governed by Baldwin's rules, with a 6-endo-trig cyclization being a possibility.

Photocatalysis can also induce radical reactions. Under irradiation, a photocatalyst can promote single-electron transfer (SET) from the aniline to generate an aniline radical cation. nih.gov This reactive intermediate could then undergo further reactions, including intramolecular cyclization. The feasibility and efficiency of such radical chain processes would depend on the reaction conditions, including the presence of initiators, the solvent, and the temperature.

Catalytic Cycle Proposals in Cross-Coupling and Other Metal-Catalyzed Reactions

This compound can participate in cross-coupling reactions, either through functionalization of the aromatic ring or through reactions involving the amino or allyl groups. The general mechanistic framework for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be applied to understand these transformations. nih.gov

For instance, if the aromatic ring of this compound were functionalized with a halide or triflate, it could undergo oxidative addition to a low-valent palladium(0) complex. The resulting arylpalladium(II) intermediate could then react with a suitable coupling partner in a transmetalation step (in the case of Suzuki or Stille coupling) or with an amine (in the case of Buchwald-Hartwig amination). The final step would be reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Conversely, the N-H bond of this compound can participate in Buchwald-Hartwig amination with an aryl halide. The catalytic cycle for this reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the aniline and deprotonation to form a palladium-amido complex. Reductive elimination from this complex would then form the C-N bond and regenerate the catalyst. The presence of the 2-methylallyl group could potentially influence the reactivity and stability of the intermediates in these catalytic cycles.

| Reaction Type | Key Steps | Role of this compound Derivative |

|---|---|---|

| Suzuki Coupling (of a halogenated derivative) | Oxidative addition, transmetalation, reductive elimination | Aryl halide component |

| Buchwald-Hartwig Amination | Oxidative addition, amine coordination and deprotonation, reductive elimination | Amine coupling partner |

Spectroscopic Characterization Methodologies in Research on 2 2 Methylallyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone in the structural analysis of 2-(2-Methylallyl)aniline, providing unparalleled insight into the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

Proton (¹H) NMR spectroscopy of this compound allows for the identification and differentiation of the various hydrogen atoms present in the molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the aniline (B41778) ring typically resonate in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The chemical environment of these aromatic protons is further influenced by the position of the methylallyl substituent. The protons of the methylallyl group, including the methylene (B1212753) and methyl protons, exhibit characteristic chemical shifts in the upfield region of the spectrum.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring are distinguishable from those in the aliphatic methylallyl side chain. The quaternary carbon of the double bond and the carbon attached to the nitrogen atom also display characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 115 - 130 |

| N-H | 3.5 - 4.5 | - |

| Allylic CH₂ | 3.5 - 4.0 | 45 - 55 |

| Vinylic =CH₂ | 4.8 - 5.2 | 110 - 120 |

| Vinylic =C(CH₃) | - | 140 - 150 |

| Allylic CH₃ | 1.7 - 2.0 | 20 - 25 |

| Aromatic C-N | - | 145 - 155 |

| Aromatic C-C (substituted) | - | 125 - 135 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the intricate network of atomic connections within this compound, researchers turn to two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, as well as between the methylene protons and the vinylic protons of the methylallyl group. This allows for the unambiguous assignment of protons within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for a specific aromatic proton in the ¹H NMR spectrum will show a cross-peak with the signal of the carbon atom to which it is directly attached in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. In the case of this compound, HMBC spectra would show correlations between the methylene protons of the methylallyl group and the aromatic carbons, confirming the attachment of the side chain to the aniline ring. Correlations between the methyl protons and the vinylic carbons would further solidify the structure of the methylallyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine group typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups in the methylallyl substituent appear just below 3000 cm⁻¹.

The C=C stretching vibration of the alkene in the methylallyl group will give rise to an absorption in the 1640-1680 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ range. Furthermore, the C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1360 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1360 |

| Aromatic C-H | Out-of-plane bend | 690 - 900 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), and the mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound is expected to be observed at an m/z value corresponding to its molecular formula, C₁₀H₁₃N. Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

A prominent fragmentation pathway for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like cation or a substituted aniline radical cation. Another characteristic fragmentation would be the loss of a methyl radical from the methylallyl group to form a stable allylic cation. The fragmentation pattern can be complex, but a detailed analysis of the m/z values of the fragment ions allows researchers to piece together the structure of the original molecule.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 147 | [C₁₀H₁₃N]⁺• | (Molecular Ion) |

| 132 | [C₉H₁₀N]⁺ | •CH₃ |

| 93 | [C₆H₇N]⁺• | •C₄H₆ |

| 92 | [C₆H₆N]⁺ | •C₄H₇ |

| 77 | [C₆H₅]⁺ | •C₄H₈N |

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Methylallyl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves allylation of 2-aminophenyl precursors using methylallyl halides or via catalytic coupling reactions. Key optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency. For example, hydroamination reactions using p-TsOH·H₂O yield up to 70% product under ethanol reflux .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics. Continuous flow reactors can further enhance scalability and yield .

- Purification : Column chromatography or crystallization from ethanol ensures high purity (>95%) .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylallyl group at C2 of aniline) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 148.11) .

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C) confirm functional groups .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial or anticancer activity. For example, methylallyl substituents increase lipophilicity, enhancing membrane penetration .

- Molecular Dynamics (MD) : Simulations of ligand-receptor binding (e.g., kinase inhibitors) identify optimal substituent orientations. Free energy calculations (MM-PBSA) refine affinity predictions .

- Docking Studies : AutoDock Vina evaluates binding modes with targets like cytochrome P450, guiding derivative design .

Advanced: What experimental and computational approaches study the reaction kinetics of this compound under oxidative conditions?

Methodological Answer:

- Flow Reactor Experiments : Laser photolysis coupled with photoionization mass spectrometry tracks radical intermediates (e.g., 2-methylallyl peroxyl) at varying temperatures (300–1000 K) and pressures (1–10 atm) .

- Master Equation Simulations : Tools like MESMER model temperature-dependent equilibria between reactants and peroxyl adducts. Optimized rate coefficients (e.g., k = 1 × 10⁻¹⁸ cm³/s at 400 K) predict dominance of unimolecular decomposition at high temperatures .

- PLOG Format Parameters : Modified Arrhenius expressions for key channels (e.g., adduct formation vs. dissociation) integrate into combustion models .

Advanced: How can researchers reconcile discrepancies in reported reaction yields or product distributions?

Methodological Answer:

- Variable Analysis : Systematically test catalysts (e.g., p-TsOH vs. TfOH), solvents (ethanol vs. DCE), and temperatures. For instance, methanesulfonic acid in toluene yields 53% product vs. 70% with p-TsOH in ethanol .

- Analytical Cross-Validation : Combine HPLC, GC-MS, and in situ FT-IR to detect side products (e.g., dimerized quinolines) .

- Computational Mechanistics : DFT calculations (e.g., Gaussian 16) identify transition states favoring unintended pathways, guiding condition adjustments .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Anticancer Probes : Derivatives inhibit tubulin polymerization (IC₅₀ = 0.5–2 µM) by mimicking combretastatin A-4 .

- Antimicrobial Agents : Structure-activity studies show MIC values <10 µg/mL against S. aureus when paired with fluorinated substituents .

- Enzyme Inhibitors : The aniline core acts as a pharmacophore in kinase inhibitors (e.g., EGFR) with IC₅₀ ~50 nM .

Advanced: How does steric hindrance from the methylallyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Maps : Molecular mechanics (e.g., Avogadro) show the methylallyl group blocks electrophilic attack at C2, directing substitution to C4/C5.

- Experimental Validation : Nitration of this compound yields 4-nitro derivatives (>90%) due to steric shielding .

- Kinetic Isotope Effects (KIE) : Deuterium labeling confirms slower H abstraction at hindered positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.